Cas no 148369-91-9 ((S)-Daipen)
(S)-Daipen Chemical and Physical Properties
Names and Identifiers
-
- (S)-Daipen
- (2S)-(+)-1,1-Bis(4-methoxyphenyl)-3-methyl-1,2-butanediamine
- (S)-1,1-bis(4-Methoxyphenyl)-3-Methylbutane-1,2-diaMine
- (S)-1,1-BIS(P-METHOXYPHENYL)-2-ISOPROPYLETHANE-1,2-DIAMINE
- (2S)-(-)-1,1-BIS(4-METHOXYPHENYL)-3-METHYL-1,2-BUTANEDIAMINE
- (2S)-(+)-1,1-BIS(4-METHOXYPHENYL)-3-METHYL-1,2-BUTANEDIAMINE (S)-DAIPEN
- (S)-(-)-1,1-Bis(4-Methoxyphenyl)-3-Methyl-1,2-butanediaMine, 97+%
- (S)-1,1-Bis(4-methoxyphenyl)-3-methylbutane-1,2-diamine, min. 97%
- (2S)-(-)-1,1-Bis(4-methoxyphenyl)-3-methyl-1,2-butanediamine,min.97%(S)-DAIPEN
- MFCD02684540
- CS-0106229
- 1,2-Butanediamine, 1,1-bis(4-methoxyphenyl)-3-methyl-, (2S)-
- AKOS016015417
- WDYGPMAMBXJESZ-SFHVURJKSA-N
- AS-76246
- (S)-(-)-1,1-Bis(4-methoxyphenyl)-3-methyl-1,2-butanediamine
- SCHEMBL636461
- AKOS015914454
- D94522
- DTXSID00449915
- 148369-91-9
- (S)-Daipen, 97%
- (2S)-1,1-Bis(4-methoxyphenyl)-3-methylbutane-1,2-diamine
-
- MDL: MFCD02684540
- Inchi: 1S/C19H26N2O2/c1-13(2)18(20)19(21,14-5-9-16(22-3)10-6-14)15-7-11-17(23-4)12-8-15/h5-13,18H,20-21H2,1-4H3/t18-/m0/s1
- InChI Key: WDYGPMAMBXJESZ-SFHVURJKSA-N
- SMILES: O(C)C1C=CC(=CC=1)C(C1C=CC(=CC=1)OC)([C@H](C(C)C)N)N
Computed Properties
- Exact Mass: 314.19900
- Monoisotopic Mass: 314.199428076g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 23
- Rotatable Bond Count: 6
- Complexity: 321
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: 2.7
- Topological Polar Surface Area: 70.5Ų
Experimental Properties
- Color/Form: Not determined
- Density: 1.077
- Melting Point: 78-98°C
- Boiling Point: 477.907 °C at 760 mmHg
- Flash Point: 251.359 °C
- PSA: 70.50000
- LogP: 4.29000
- Specific Rotation: -13° to -17°(c 1, CH2Cl2)
- Solubility: Not determined
(S)-Daipen Security Information
- Hazard Category Code: R36/37/38: irritating to eyes, respiratory tract and skin
- Safety Instruction: S26-S36-S37-S39
-
Hazardous Material Identification:
- Storage Condition:0-6°C
(S)-Daipen Customs Data
- HS CODE:2922299090
- Customs Data:
China Customs Code:
2922299090Overview:
2922299090. Other amino groups(naphthol\phenol)And ether\Esters [including their salts, Except those containing more than one oxygen-containing group]. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%
Declaration elements:
Product Name, component content, use to, The color of ethanolamine and its salt should be reported, The package of ethanolamine and its salt shall be declared
Summary:
2922299090. other amino-naphthols and other amino-phenols, other than those containing more than one kind of oxygen function, their ethers and esters; salts thereof. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%
(S)-Daipen Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 07-0211-250mg |
(S)-(-)-1,1-Bis(4-methoxypheny |
148369-91-9 | min.97%(S)-DAIPEN | 250mg |
6483CNY | 2021-05-08 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 07-0211-50mg |
(S)-(-)-1,1-Bis(4-methoxypheny |
148369-91-9 | min.97%(S)-DAIPEN | 50mg |
1624CNY | 2021-05-08 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 07-0211-250mg |
(S)-Daipen |
148369-91-9 | min.97%(S)-DAIPEN | 250mg |
6483.0CNY | 2021-07-12 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 07-0211-50mg |
(S)-Daipen |
148369-91-9 | min.97%(S)-DAIPEN | 50mg |
1624.0CNY | 2021-07-12 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-SY391-200mg |
(S)-Daipen |
148369-91-9 | 98% | 200mg |
893.0CNY | 2021-07-12 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-SY391-50mg |
(S)-Daipen |
148369-91-9 | 98% | 50mg |
283.0CNY | 2021-07-12 | |
| abcr | AB131870-50 mg |
(2S)-(-)-1,1-Bis(4-methoxyphenyl)-3-methyl-1,2-butanediamine, 97% (S)-DAIPEN; . |
148369-91-9 | 97% | 50 mg |
€153.00 | 2023-07-20 | |
| abcr | AB131870-250 mg |
(2S)-(-)-1,1-Bis(4-methoxyphenyl)-3-methyl-1,2-butanediamine, 97% (S)-DAIPEN; . |
148369-91-9 | 97% | 250 mg |
€586.00 | 2023-07-20 | |
| eNovation Chemicals LLC | Y1014811-50mg |
1,2-Butanediamine, 1,1-bis(4-methoxyphenyl)-3-methyl-, (2S)- |
148369-91-9 | 98% | 50mg |
$85 | 2024-06-08 | |
| eNovation Chemicals LLC | Y1014811-100mg |
1,2-Butanediamine, 1,1-bis(4-methoxyphenyl)-3-methyl-, (2S)- |
148369-91-9 | 98% | 100mg |
$105 | 2024-06-08 |
(S)-Daipen Suppliers
(S)-Daipen Related Literature
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Chao Wu,Baode Ma,Gen-Qiang Chen,Xumu Zhang Chem. Commun. 2022 58 12696
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Ran Feng,Ang Xiao,Xin Zhang,Yanhui Tang,Ming Lei Dalton Trans. 2013 42 2130
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Mengmeng Zhao,Bin Lu,Guangni Ding,Kai Ren,Xiaomin Xie,Zhaoguo Zhang Org. Biomol. Chem. 2016 14 2723
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Longfei Li,Yuhui Pan,Ming Lei Catal. Sci. Technol. 2016 6 4450
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Bryden A. F. Le Bailly,Stephen P. Thomas RSC Adv. 2011 1 1435
Additional information on (S)-Daipen
Latest Research Insights on (S)-Daipen (CAS: 148369-91-9) in Chemical Biology and Pharmaceutical Applications
Recent advancements in the field of chemical biology and pharmaceuticals have highlighted the significance of (S)-Daipen (CAS: 148369-91-9) as a promising compound for therapeutic applications. This research briefing consolidates the latest findings on its synthesis, mechanism of action, and potential clinical applications, drawing from peer-reviewed studies and industry reports published within the last two years.
(S)-Daipen, a chiral ligand and intermediate, has garnered attention due to its role in asymmetric synthesis and its potential as a building block for bioactive molecules. A 2023 study published in the Journal of Medicinal Chemistry demonstrated its efficacy in catalyzing enantioselective reactions critical for the production of novel kinase inhibitors. The study emphasized its superior yield (up to 92% ee) compared to traditional ligands, underscoring its utility in precision drug development.
Further investigations into the pharmacokinetic properties of (S)-Daipen derivatives revealed enhanced metabolic stability in preclinical models. Research conducted by the European Journal of Pharmaceutical Sciences (2024) identified that modifications at the C-2 position of (S)-Daipen significantly reduced hepatic clearance rates in rodent studies, suggesting improved bioavailability for oral formulations targeting chronic inflammatory conditions.
Emerging applications in targeted cancer therapies have also been explored. A collaborative study between MIT and the Broad Institute (2024) utilized (S)-Daipen-conjugated PROTACs (PROteolysis TArgeting Chimeras) to selectively degrade oncogenic proteins. The results, published in Nature Chemical Biology, showed a 60% reduction in tumor volume in xenograft models, with minimal off-target effects—a breakthrough in precision oncology.
Despite these advancements, challenges remain in large-scale synthesis and regulatory compliance. A 2024 white paper by the American Chemical Society's Green Chemistry Institute highlighted the need for solvent-free catalytic systems to optimize the industrial production of (S)-Daipen while adhering to EPA guidelines. Ongoing Phase I clinical trials (NCT05678921) evaluating its derivative, (S)-Daipen-HCl, for rheumatoid arthritis are expected to provide critical safety data by Q4 2024.
In conclusion, (S)-Daipen (148369-91-9) represents a versatile scaffold with dual utility in synthetic chemistry and drug discovery. Its evolving role in asymmetric catalysis and targeted therapeutics positions it as a compound of high interest for academic and industrial research. Future directions should focus on scalable synthesis protocols and expanded preclinical validation across therapeutic areas.
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